molecular formula C7H9F3N2O B1398375 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine CAS No. 1188911-74-1

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine

Cat. No. B1398375
M. Wt: 194.15 g/mol
InChI Key: TWCGWZZURUKYJS-UHFFFAOYSA-N
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Description

“5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine” is a chemical compound with the molecular formula C7H9F3N2O . It is used in various biological activities and has been mentioned in patents and literature .


Molecular Structure Analysis

The molecular structure of “5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine” consists of an isoxazole ring attached to a trifluoromethyl group and an amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine” include its molecular formula (C7H9F3N2O), and its structure . Other properties like melting point, boiling point, and density are not explicitly mentioned in the search results .

Scientific Research Applications

  • (S)-N1-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)pyrrolidine-1,2-dicarboxamide

  • Highly Stereocontrolled Access to 1,1,1-Trifluoro-2,3-epoxypropane via Lipase-Mediated Kinetic Resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

  • (S)-N1-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)pyrrolidine-1,2-dicarboxamide

  • 3-Bromo-1,1,1-trifluoro-2-propanol

  • 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine hydrochloride

  • (1,1,1-Trifluoro-2-methylpropan-2-yl)benzene

  • 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

Safety And Hazards

The safety and hazards associated with “5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine” are not explicitly mentioned in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-6(2,7(8,9)10)4-3-5(11)12-13-4/h3H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCGWZZURUKYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NO1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine

Synthesis routes and methods I

Procedure details

To a mixture of hydroxylamine, hydrochloride (3.10 g, 44.7 mmol) in H2O (25 mL) cooled to 0° C. was added NaHCO3 (3.94 g, 46.9 mmol) to adjust to pH=7.5. Then to the mixture was added a solution of 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile (4 g, 22.33 mmol) in MeOH (25 mL). The mixture was stirred at 65° C. for 15 h. After cooled, the mixture was acidified with conc. HCl to pH=1.0 and then refluxed for 2 h. After cooling, the mixture was neutralized by 4 mol/L NaOH to pH=8.0. The mixture was extracted with DCM/MeOH (10:1). The organic layer was dried over Na2SO4, filtered and concentrated to yield a white solid of 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (2 g, 9.06 mmol, 40.6% yield): 1H NMR (400 MHz, CDCl3) δ 5.78 (s, 1H), 3.93 (s., 2H), 1.51 (s, 6H); ES-LCMS m/z 195 (M+1).
Quantity
3.1 g
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25 mL
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3.94 g
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4 g
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25 mL
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Synthesis routes and methods II

Procedure details

A mixture of 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile (3 g, 16.76 mmol), hydroxylamine sulfate (3.30 g, 20.11 mmol) and sodium hydrogencarbonate (3.52 g, 41.90 mmol) in a mixture of 10% methanol in water (60 mL), was heated at 65° C. for 15 h. After cooling to rt, a further 30 mL of 10% methanol in water was added, and the mixture was divided into 9×10 mL batches. Each batch was adjusted to pH 1 with concentrated hydrochloric acid and each placed into a 20 mL volume microwave vial fitted with a stirrer bar. After sealing, each batch was placed in a Biotage Microwave Synthesizer and heated (with stirring) at 140° C. for 5 min (maximum internal pressure attained was 7 bar). Each batch was cooled and neutralized with saturated aqueous sodium hydrogencarbonate solution. All processed batches were combined and concentrated in vacuo and the aqueous solution extracted with 10% isopropanol in chloroform (3×150 mL). The combined organic layers were washed with brine (200 mL), separated, dried over MgSO4 and filtered. Concentration in vacuo afforded 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (2.34 g, 71%) as a light yellow solid which taken on without further purification. 1H NMR (300 MHz, CDCl3) δ 5.80 (s, 1H), 3.98 (brs, 2H), 1.53 (s, 6H); LC-MS (ESI) m/z 195 (M+H)+.
Quantity
3 g
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3.3 g
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3.52 g
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60 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Reactant of Route 2
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Reactant of Route 3
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Reactant of Route 4
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Reactant of Route 6
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine

Citations

For This Compound
3
Citations
MW Rowbottom, R Faraoni, Q Chao… - Journal of medicinal …, 2012 - ACS Publications
The Ras/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in the regulation of cell growth, differentiation, and survival. Expression of …
Number of citations: 95 pubs.acs.org
Y Shimoda, J Yui, M Fujinaga, L Xie, K Kumata… - Bioorganic & Medicinal …, 2014 - Elsevier
CEP-32496 is a novel, orally active serine/threonine-protein kinase B-raf (BRAF) (V600E) kinase inhibitor that is being investigated in clinical trials for the treatment of some cancers in …
Number of citations: 7 www.sciencedirect.com
蒋翠萍
Number of citations: 0

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